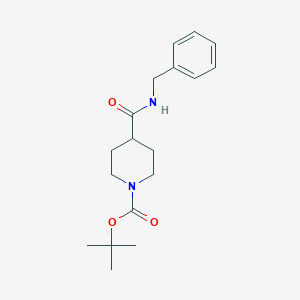

N-Benzyl 1-boc-piperidine-4-carboxamide

描述

准备方法

Synthetic Routes and Reaction Conditions

N-Benzyl 1-boc-piperidine-4-carboxamide can be synthesized through a coupling reaction involving N-Boc-piperidine-1-carboxylic acid and benzylamine. The reaction typically uses reagents such as HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in a solvent like DMF (dimethylformamide). The reaction is carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound involve bulk custom synthesis and procurement. Companies like ChemScene and BOC Sciences offer the compound in bulk quantities, ensuring high purity and quality control .

化学反应分析

Types of Reactions

N-Benzyl 1-boc-piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Ammonia (NH3), primary and secondary amines.

Major Products

Major products formed from these reactions include carboxylic acids, aldehydes, amines, and alcohols .

科学研究应用

Drug Development

N-Benzyl 1-Boc-piperidine-4-carboxamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural attributes make it particularly valuable for developing compounds that target specific biological pathways. For instance, it has been used in synthesizing inhibitors for cholinesterase receptors, which play a vital role in neuropharmacology . The compound's ability to cross the blood-brain barrier enhances its potential for treating neurological disorders.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes. Its interactions with enzymes involved in metabolic pathways suggest potential therapeutic applications for conditions like type II diabetes and certain cancers . The compound's structure allows it to bind effectively to catalytic sites, facilitating enzyme inhibition through interactions with key amino acids .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and related compounds:

- Antiviral Activity : A study highlighted the potential of N-benzyl 4,4-disubstituted piperidines as inhibitors of the influenza virus H1N1. The research demonstrated that specific structural modifications could enhance antiviral potency while minimizing cytotoxicity .

| Compound | Antiviral EC50 (µM) | Cytotoxicity (µM) |

|---|---|---|

| Original hit | 9.3 ± 0.7 | 100 ± 0 |

| Modified analogue | 1.9 ± 0.1 | 49 ± 2 |

- Receptor Binding Studies : Another investigation focused on the binding affinity of piperidine derivatives to sigma receptors, revealing that modifications to the N-benzylcarboxamide moiety significantly influenced receptor selectivity and affinity .

Broader Applications in Organic Chemistry

Beyond pharmaceuticals, this compound is utilized as a building block for synthesizing complex organic molecules. Its unique reactivity profile allows chemists to create diverse chemical entities through various reactions, including oxidation and reduction processes that yield carboxylic acids, aldehydes, amines, and alcohols .

作用机制

The mechanism of action of N-Benzyl 1-boc-piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or antagonist, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

N-Benzyl 1-boc-piperidine-4-carboxamide can be compared with similar compounds such as:

N-Benzylpiperidine-4-carboxaldehyde: Used in the synthesis of donepezil, a reversible inhibitor of acetylcholinesterase.

1-Boc-piperidine-4-carboxaldehyde: Utilized in the synthesis of Pim-1 inhibitors and selective GPR119 agonists.

4-(N-Boc-amino)piperidine: Employed in the synthesis of various pharmaceutical intermediates.

生物活性

N-Benzyl 1-boc-piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities and potential applications in drug development. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is a piperidine derivative that serves as a versatile building block in the synthesis of various biologically active compounds. Its structure includes a benzyl group, a Boc (tert-butyloxycarbonyl) protecting group, and a carboxamide functional group, which contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to diseases such as diabetes and cancer .

- Receptor Antagonism : It has shown potential as a receptor antagonist, particularly in the modulation of neurotransmitter systems .

Antiviral Activity

Recent studies have highlighted the antiviral properties of N-benzyl piperidine derivatives against influenza A viruses. For instance, research demonstrated that modifications in the piperidine structure significantly influenced antiviral potency:

| Compound | R1 | R2 | Antiviral EC50 (µM) | Cytotoxicity (µM) |

|---|---|---|---|---|

| Original Hit | Bn | Bn | 9.3 ± 0.7 | 100 ± 0 |

| Modified Compound | H | Bn | >100 | >100 |

| Fluorinated Analogue | Bn (4-F) | Bn | 1.9 ± 0.1 | 49 ± 2 |

This table summarizes the antiviral activity against H1N1 influenza virus, indicating that specific substitutions on the benzyl group are crucial for maintaining efficacy while minimizing cytotoxic effects .

Antiproliferative Effects

This compound has also been evaluated for antiproliferative activity. A related class of compounds demonstrated significant inhibition of cell proliferation in cancer cell lines:

| Compound ID | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 120 | Tubulin inhibitor |

| Compound B | 3.0 | Inhibition of colchicine binding |

These findings suggest that structural modifications can enhance the antiproliferative properties by targeting tubulin dynamics within cancer cells .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics:

- High Gastrointestinal Absorption : The compound is noted for its high gastrointestinal (GI) absorption rates.

- Blood-Brain Barrier Permeability : It is capable of crossing the blood-brain barrier (BBB), making it a candidate for neurological applications .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of N-benzyl piperidine derivatives:

- Influenza Virus Inhibition : A study identified critical interactions between the compound and viral fusion peptides, elucidating how structural features influence binding affinity and specificity against influenza strains .

- Cancer Treatment Potential : Another investigation into related piperidine derivatives revealed their potential as novel chemotherapeutic agents with low toxicity profiles while maintaining high efficacy against various cancer cell lines .

属性

IUPAC Name |

tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-15(10-12-20)16(21)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQWIWVWFLIEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。